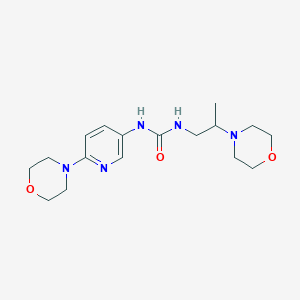
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as MP-3, is a small molecule inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation.
Wirkmechanismus
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea is a small molecule inhibitor of CK2, which is a serine/threonine protein kinase involved in various cellular processes such as cell growth, proliferation, and survival. CK2 is overexpressed in many cancers and is a potential therapeutic target for cancer therapy. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis in cancer cells, neuroprotective effects, and anti-inflammatory effects. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has several advantages for lab experiments, including its small size, high purity, and specificity for CK2 inhibition. However, this compound has some limitations, including its low solubility in water and potential off-target effects. Therefore, it is essential to use appropriate controls and conduct thorough characterization of this compound in lab experiments.
Zukünftige Richtungen
For 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea research include the development of more potent and selective CK2 inhibitors, evaluation of its efficacy in combination with other therapies, and investigation of its potential for drug repurposing in other diseases. Furthermore, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of CK2 with potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for drug development. Further research is needed to evaluate its safety and efficacy in humans and to develop more potent and selective CK2 inhibitors for therapeutic use.
Synthesemethoden
The synthesis of 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea involves the reaction of 2-(2-aminoethylamino)ethanol with 6-morpholin-4-ylpyridin-3-amine in the presence of a carbodiimide coupling agent. The resulting intermediate is then reacted with morpholine and isocyanate to yield this compound. The synthesis of this compound has been optimized to achieve high yield and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. CK2 is overexpressed in many cancers and plays a critical role in cancer cell survival and proliferation. This compound has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Furthermore, this compound has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-14(21-4-8-24-9-5-21)12-19-17(23)20-15-2-3-16(18-13-15)22-6-10-25-11-7-22/h2-3,13-14H,4-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEOETXJEPZCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CN=C(C=C1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B7571528.png)
![(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7571536.png)
![3-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571537.png)

![2,4-Dimethyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571549.png)
![4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571554.png)

![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)

![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)
![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)
